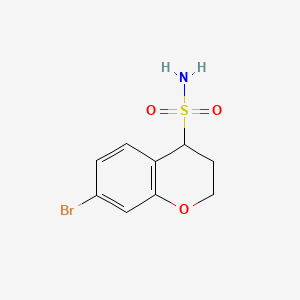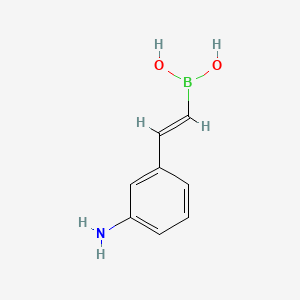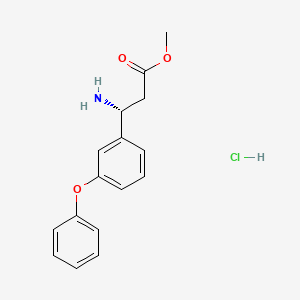![molecular formula C12H22FNO6S B13469449 tert-butyl (2R)-2-{[(tert-butoxy)carbonyl]amino}-3-(fluorosulfonyl)propanoate](/img/structure/B13469449.png)
tert-butyl (2R)-2-{[(tert-butoxy)carbonyl]amino}-3-(fluorosulfonyl)propanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl (2R)-2-{[(tert-butoxy)carbonyl]amino}-3-(fluorosulfonyl)propanoate is a complex organic compound that features a tert-butyl ester and a fluorosulfonyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (2R)-2-{[(tert-butoxy)carbonyl]amino}-3-(fluorosulfonyl)propanoate typically involves multiple steps, starting from readily available starting materials. One common method involves the Steglich esterification, which is a mild reaction that allows the conversion of sterically demanding and acid-labile substrates. This method employs dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) as catalysts to form the ester bond .
Industrial Production Methods
Industrial production of this compound may involve continuous flow microreactor systems, which offer efficiency, versatility, and sustainability compared to traditional batch processes. These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Tert-butyl (2R)-2-{[(tert-butoxy)carbonyl]amino}-3-(fluorosulfonyl)propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the fluorosulfonyl group.
Substitution: Nucleophilic substitution reactions can occur at the fluorosulfonyl group, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include strong nucleophiles, oxidizing agents, and reducing agents. For example, tert-butyl hydroperoxide can be used for oxidation reactions, while lithium aluminum hydride (LiAlH4) is a common reducing agent .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation reactions may yield sulfonic acids, while reduction reactions can produce sulfonamides.
Wissenschaftliche Forschungsanwendungen
Tert-butyl (2R)-2-{[(tert-butoxy)carbonyl]amino}-3-(fluorosulfonyl)propanoate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound’s unique structure makes it useful in studying enzyme interactions and protein modifications.
Industry: The compound can be used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of tert-butyl (2R)-2-{[(tert-butoxy)carbonyl]amino}-3-(fluorosulfonyl)propanoate involves its interaction with specific molecular targets. The fluorosulfonyl group can act as an electrophile, reacting with nucleophilic sites on proteins or other biomolecules. This interaction can lead to the modification of the target molecule, altering its function and activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tert-butyl (2R)-2-{[(tert-butoxy)carbonyl]amino}-3-(chlorosulfonyl)propanoate: Similar structure but with a chlorosulfonyl group instead of a fluorosulfonyl group.
Tert-butyl (2R)-2-{[(tert-butoxy)carbonyl]amino}-3-(methylsulfonyl)propanoate: Contains a methylsulfonyl group instead of a fluorosulfonyl group.
Uniqueness
The presence of the fluorosulfonyl group in tert-butyl (2R)-2-{[(tert-butoxy)carbonyl]amino}-3-(fluorosulfonyl)propanoate imparts unique reactivity and properties compared to its analogs. The fluorine atom increases the compound’s electrophilicity, making it more reactive in certain chemical reactions .
Eigenschaften
Molekularformel |
C12H22FNO6S |
|---|---|
Molekulargewicht |
327.37 g/mol |
IUPAC-Name |
tert-butyl (2R)-3-fluorosulfonyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate |
InChI |
InChI=1S/C12H22FNO6S/c1-11(2,3)19-9(15)8(7-21(13,17)18)14-10(16)20-12(4,5)6/h8H,7H2,1-6H3,(H,14,16)/t8-/m0/s1 |
InChI-Schlüssel |
FAJSUKQZZFFVLY-QMMMGPOBSA-N |
Isomerische SMILES |
CC(C)(C)OC(=O)[C@H](CS(=O)(=O)F)NC(=O)OC(C)(C)C |
Kanonische SMILES |
CC(C)(C)OC(=O)C(CS(=O)(=O)F)NC(=O)OC(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



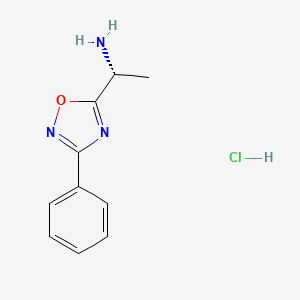
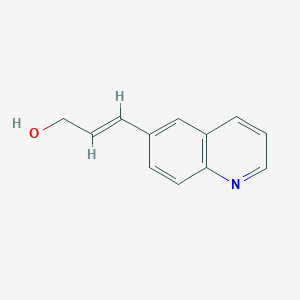
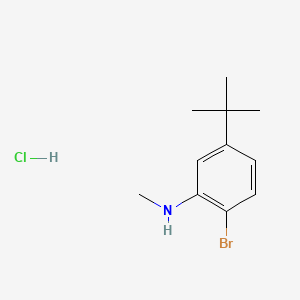
methyl]phosphonate](/img/structure/B13469388.png)
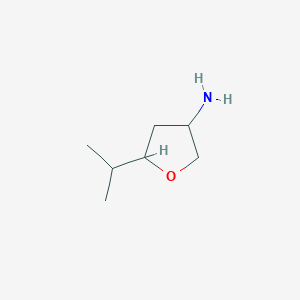
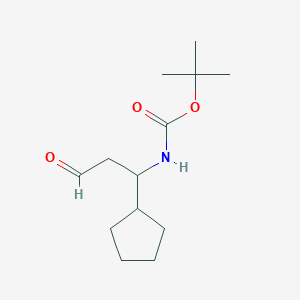
![3-[(4-methyl-4H-1,2,4-triazol-3-yl)methyl]benzoic acid hydrochloride](/img/structure/B13469412.png)
![1-(1-methyl-1H-imidazol-2-yl)bicyclo[2.1.1]hexane-2-carboxylic acid](/img/structure/B13469418.png)
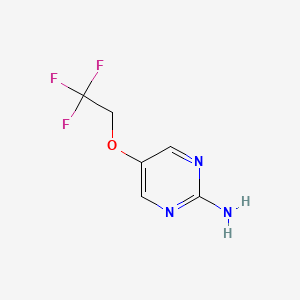
![tert-butyl N-[(1R,2S)-2-sulfamoylcyclohexyl]carbamate](/img/structure/B13469428.png)
